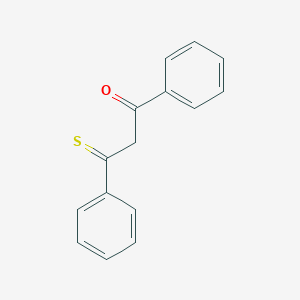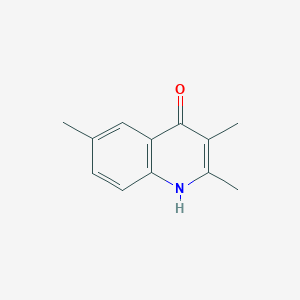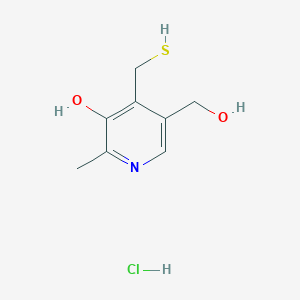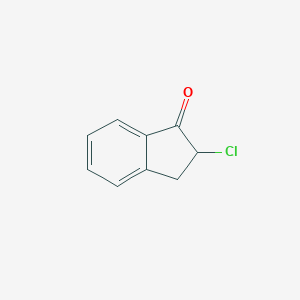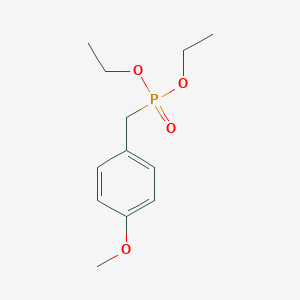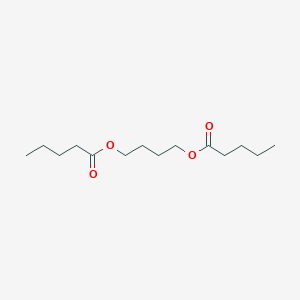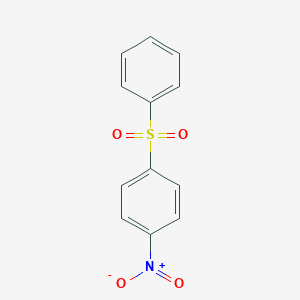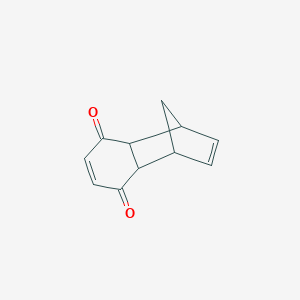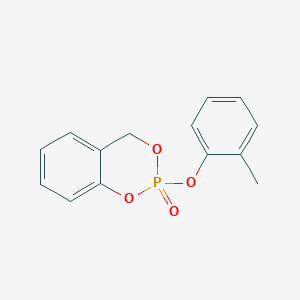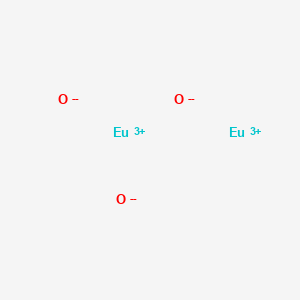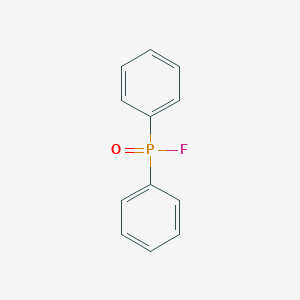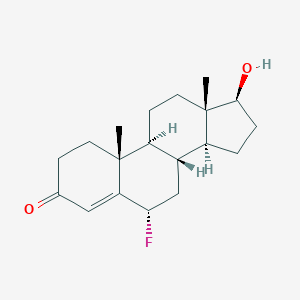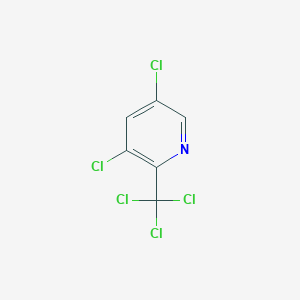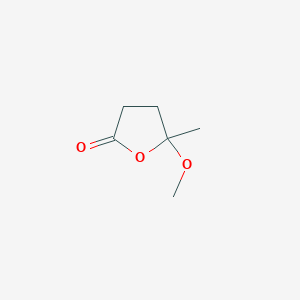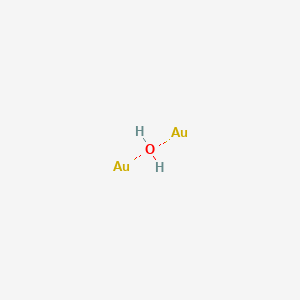
Gold oxide (Au2O)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold oxide (Au2O) is a rare and highly reactive compound that has attracted significant interest in recent years due to its potential applications in various scientific fields. This compound has unique properties that make it an ideal candidate for use in a wide range of applications, including catalysis, nanotechnology, and biomedical research. In
作用機序
The mechanism of action of gold oxide is not well understood, but it is believed to involve the interaction of the compound with cellular components, including proteins and DNA. In cancer cells, gold oxide has been shown to induce cell death by disrupting the cell membrane and causing oxidative stress.
生化学的および生理学的効果
Gold oxide has a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of immune cells, and the inhibition of cell proliferation. In cancer cells, gold oxide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for preventing the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of using gold oxide in lab experiments is its unique properties, which make it an ideal candidate for a wide range of applications. However, the synthesis of gold oxide can be difficult and time-consuming, and the compound is highly reactive, which can make it difficult to handle in the lab.
将来の方向性
There are a number of future directions for research on gold oxide, including the development of new synthesis methods, the exploration of its potential applications in catalysis and nanotechnology, and the further investigation of its potential applications in cancer treatment. Additionally, research is needed to better understand the mechanism of action of gold oxide and its effects on cellular components.
合成法
The synthesis of gold oxide is a complex process that requires careful attention to detail. One of the most common methods for synthesizing gold oxide involves the oxidation of gold nanoparticles using hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution containing gold nanoparticles, which results in the formation of gold oxide. Other methods for synthesizing gold oxide include the thermal decomposition of gold salts and the reaction of gold nanoparticles with oxygen gas.
科学的研究の応用
Gold oxide has a wide range of applications in scientific research, including catalysis, nanotechnology, and biomedical research. In catalysis, gold oxide has been shown to be an effective catalyst for a variety of reactions, including the oxidation of alcohols and the reduction of nitro compounds. In nanotechnology, gold oxide nanoparticles have been used to create highly sensitive sensors for detecting a variety of substances, including glucose and DNA. In biomedical research, gold oxide has been shown to have potential applications in cancer treatment, as it has been shown to be effective at killing cancer cells.
特性
CAS番号 |
1303-57-7 |
|---|---|
製品名 |
Gold oxide (Au2O) |
分子式 |
Au2H2O |
分子量 |
411.948 g/mol |
IUPAC名 |
gold;hydrate |
InChI |
InChI=1S/2Au.H2O/h;;1H2 |
InChIキー |
UOJFGCWSQSLEGV-UHFFFAOYSA-N |
SMILES |
O.[Au].[Au] |
正規SMILES |
O.[Au].[Au] |
その他のCAS番号 |
1303-57-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



